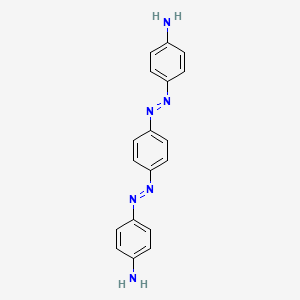
Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzamide group attached to a prop-1-en-2-yl chain, which is further connected to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method is the reaction of benzoic acid with methanol under acidic conditions, using a strong acid like sulfuric acid as a catalyst . Another approach involves the use of dihalohydantoin as a catalyst, which allows for the esterification to occur under milder conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters, such as temperature and pressure, play a crucial role in the efficiency of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzamide and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives, such as amides and ethers .
Applications De Recherche Scientifique
Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester with a simpler structure, lacking the benzamide and prop-1-en-2-yl groups.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Methyl 4-methoxybenzoate: Contains a methoxy group instead of the benzamide and prop-1-en-2-yl groups.
Uniqueness
Methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate is unique due to the presence of the benzamide and prop-1-en-2-yl groups, which confer distinct chemical and biological properties. These functional groups allow for specific interactions with molecular targets, making the compound valuable for research and potential therapeutic applications .
Propriétés
Numéro CAS |
919349-78-3 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
methyl 4-(3-benzamidoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C18H17NO3/c1-13(12-19-17(20)15-6-4-3-5-7-15)14-8-10-16(11-9-14)18(21)22-2/h3-11H,1,12H2,2H3,(H,19,20) |
Clé InChI |
WTFSCQBODHMRDG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=C)CNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



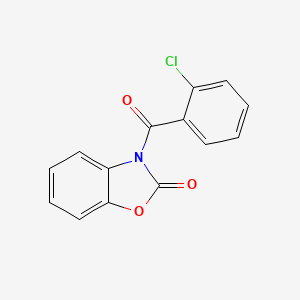
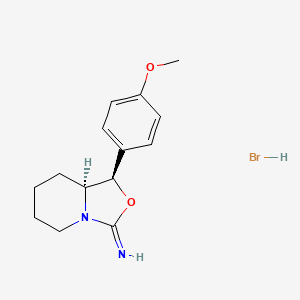
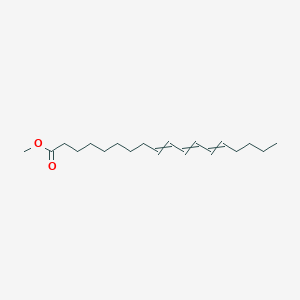
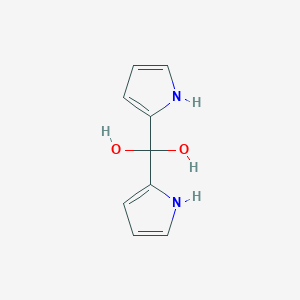
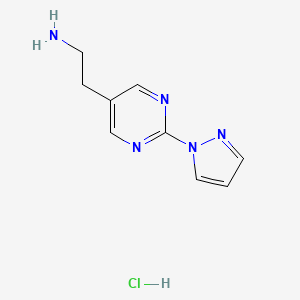
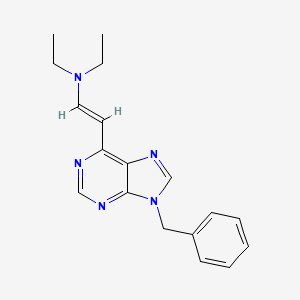
methanone](/img/structure/B14174300.png)
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)


![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)

